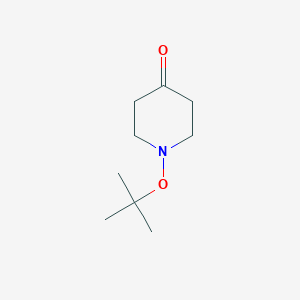
1-tert-Butoxypiperidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-tert-Butoxypiperidin-4-one is a chemical compound with the molecular formula C10H19NO2. It is a piperidine derivative, characterized by the presence of a tert-butoxy group attached to the nitrogen atom of the piperidine ring. This compound is of significant interest in organic chemistry due to its versatile applications in various fields, including medicinal chemistry and material science.
Méthodes De Préparation
1-tert-Butoxypiperidin-4-one can be synthesized through several methods. One common approach involves the reaction of benzoic acid with tert-butyl magnesium bromide to form tert-butyl benzoate, which is then converted into 1-tert-butyl-4-piperidone through acid catalysis and dehydration . Another method involves the reaction of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone with BuLi in the presence of N,N’-dimethylpropylene urea, followed by treatment with allyl bromides . These methods yield the desired compound with varying efficiencies and purities.
Analyse Des Réactions Chimiques
1-tert-Butoxypiperidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different piperidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butoxy group is replaced by other functional groups. Common reagents used in these reactions include BuLi, allyl bromides, and various oxidizing and reducing agents
Applications De Recherche Scientifique
1-tert-Butoxypiperidin-4-one has several applications in scientific research:
Biology: This compound is used in the synthesis of bioactive molecules that can interact with biological targets, making it valuable in drug discovery and development.
Mécanisme D'action
The mechanism of action of 1-tert-Butoxypiperidin-4-one involves its interaction with specific molecular targets. In medicinal chemistry, it acts as a precursor to bioactive compounds that can modulate biological pathways. For example, it can be converted into molecules that inhibit enzymes or receptors involved in disease processes . The exact molecular targets and pathways depend on the specific derivative synthesized from this compound.
Comparaison Avec Des Composés Similaires
1-tert-Butoxypiperidin-4-one can be compared with other similar compounds, such as:
1-Boc-4-piperidone: This compound is also a piperidine derivative with a tert-butoxycarbonyl group.
1-Benzyl-4-piperidone: Another piperidine derivative used in the synthesis of various pharmaceuticals.
1-Boc-4-AP: This compound is used as an intermediate in the manufacture of fentanyl and related derivatives. The uniqueness of this compound lies in its specific tert-butoxy group, which imparts distinct chemical properties and reactivity compared to other piperidine derivatives.
Propriétés
Numéro CAS |
372103-13-4 |
|---|---|
Formule moléculaire |
C9H17NO2 |
Poids moléculaire |
171.24 g/mol |
Nom IUPAC |
1-[(2-methylpropan-2-yl)oxy]piperidin-4-one |
InChI |
InChI=1S/C9H17NO2/c1-9(2,3)12-10-6-4-8(11)5-7-10/h4-7H2,1-3H3 |
Clé InChI |
OITKMWPXWBDUEW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)ON1CCC(=O)CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[(2R)-2-Acetamido-2-carboxyethyl]sulfanyl}-4-hydroxynonanoic acid](/img/structure/B14249014.png)
![Acetic acid, 2-[4-[[cyclohexyl[2-[(2,4-dichlorophenyl)amino]-2-oxoethyl]amino]methyl]-2-methylphenoxy]-](/img/structure/B14249025.png)
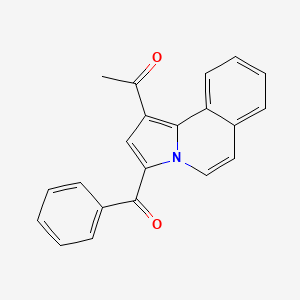
![1H-Indole, 3-[1-(3-butynyloxy)-2-nitroethyl]-1-methoxy-](/img/structure/B14249032.png)
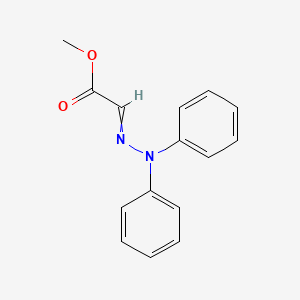
silane](/img/structure/B14249053.png)

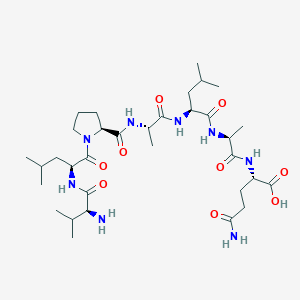
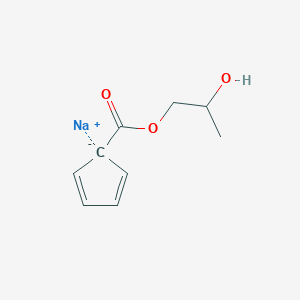
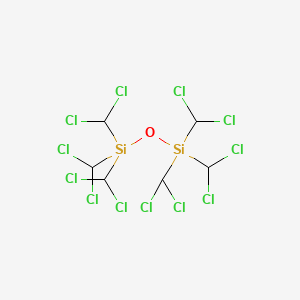
![[(4-Chloro-3-hydroxy-3-methylbutoxy)-oxidophosphoryl] phosphate](/img/structure/B14249091.png)
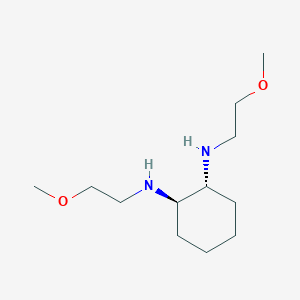
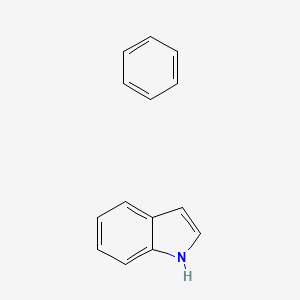
![2-[(1R,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]hept-2-enyl]pyridine](/img/structure/B14249097.png)
